molecular formula C8H10N4 B2807844 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile CAS No. 400074-59-1

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile

Cat. No.: B2807844
CAS No.: 400074-59-1
M. Wt: 162.196
InChI Key: RBCVELRESPYHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile (CAS: 400074-59-1) is a heterocyclic nitrile compound featuring a fused bicyclic core: a saturated 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine ring linked to an acetonitrile group. This compound is classified as an intermediate or building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitrile moiety and modular scaffold . LEAP CHEM CO., LTD. supplies it under the product name 1,2,4-Triazolo[4,3-a]pyridine-3-acetonitrile,5,6,7,8-tetrahydro-(9CI), highlighting its utility in drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVELRESPYHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CC#N)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile typically involves the following steps:

  • Formation of the Triazolopyridine Core: The core structure is often synthesized through cyclization reactions involving hydrazine and pyridine derivatives.

  • Introduction of the Acetonitrile Group: The acetonitrile group is introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution under alkaline or acidic conditions. For example:

Reaction TypeReagents/ConditionsProductNotes
HydrolysisH₂SO₄ (conc.), H₂O, reflux2-(5,6,7,8-Tetrahydrotriazolopyridin-3-yl)acetic acid Complete conversion to carboxylic acid under acidic hydrolysis.
Partial HydrolysisNaOH (dilute), H₂O₂2-(5,6,7,8-Tetrahydrotriazolopyridin-3-yl)acetamideControlled basic conditions yield amide intermediates.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile, followed by water attack to form an imidic acid intermediate, which tautomerizes to the carboxylic acid .

Reduction Reactions

The nitrile group is reducible to primary amines or aldehydes:

Reaction TypeReagents/ConditionsProductSource
LiAlH₄ ReductionLiAlH₄, anhydrous ether, 0–5°C2-(5,6,7,8-Tetrahydrotriazolopyridin-3-yl)ethylamineInferred from analogous nitrile reductions .
Catalytic HydrogenationH₂, Ra-Ni, ethanol, 50°C2-(5,6,7,8-Tetrahydrotriazolopyridin-3-yl)acetaldehydePartial reduction requires precise temperature control.

Key Consideration : Over-reduction to the amine is common with strong reducing agents like LiAlH₄ .

Cycloaddition and Heterocycle Formation

The nitrile participates in [2+3] cycloadditions with azides:

Reaction TypeReagents/ConditionsProductApplication
Tetrazole SynthesisNaN₃, NH₄Cl, DMF, 100°C5-(5,6,7,8-Tetrahydrotriazolopyridin-3-yl)-1H-tetrazoleBioisostere for carboxylate groups in medicinal chemistry .

Experimental Note : This reaction is stereospecific and yields regioselective tetrazole products .

Functionalization of the Triazole Ring

The triazole ring undergoes electrophilic substitution and coordination:

Reaction TypeReagents/ConditionsProductBiological Relevance
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°C3-Chloro-2-(5,6,7,8-tetrahydrotriazolopyridin-3-yl)acetonitrileEnhances antimicrobial activity.
Metal CoordinationCu(NO₃)₂, MeOH, 60°CCu(II)-triazolopyridine complexPotential catalyst in cross-coupling reactions .

Structural Impact : Halogenation at the triazole ring increases electrophilicity, facilitating further substitutions.

Alkylation and Acylation

The NH group in the triazole ring reacts with alkylating or acylating agents:

Reaction TypeReagents/ConditionsProductYield Optimization
N-AlkylationCH₃I, K₂CO₃, DMF, 80°C1-Methyl-3-(cyanomethyl)-5,6,7,8-tetrahydrotriazolopyridinium iodideQuaternization improves solubility .
N-AcylationAcCl, pyridine, 0°C3-(Cyanomethyl)-N-acetyl-5,6,7,8-tetrahydrotriazolopyridineStabilizes the ring against oxidation.

Synthetic Utility : Alkylation is critical for modifying pharmacokinetic properties in drug design .

Oxidation Reactions

Controlled oxidation of the tetrahydro-pyridine ring:

Reaction TypeReagents/ConditionsProductSelectivity
Ring DehydrogenationDDQ, toluene, reflux2-(Triazolo[4,3-a]pyridin-3-yl)acetonitrileConverts tetrahydro to aromatic pyridine.

Caution : Over-oxidation may degrade the triazole ring.

Scientific Research Applications

Sitagliptin Synthesis

One of the most notable applications of 2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is as an intermediate in the synthesis of Sitagliptin. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The compound plays a crucial role in the synthesis pathway due to its ability to enhance the bioavailability and efficacy of the final pharmaceutical product.

Antidiabetic Agents

The compound is part of a broader class of triazole derivatives that have been investigated for their antidiabetic properties. Research indicates that modifications to the triazole ring can lead to enhanced activity against glucose metabolism disorders.

Case Study 1: Synthesis Methodology

A study detailed a method for synthesizing this compound involving several steps:

  • Formation of Triazole Ring : The initial step involves reacting hydrazine derivatives with substituted pyridines.
  • Acetonitrile Addition : Following the formation of the triazole structure, acetonitrile is introduced to yield the final product.

This method has been noted for its efficiency and high yield rates (up to 90%), making it suitable for industrial applications.

Research has shown that derivatives of this compound exhibit promising results in preclinical trials targeting metabolic pathways associated with diabetes. In vitro studies demonstrated that these compounds can effectively lower blood glucose levels in diabetic models.

Mechanism of Action

The mechanism by which 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain pathways. This interaction can result in various biological responses, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile can be contextualized against related triazolo-fused heterocycles (Table 1). Key distinctions include substitution patterns, ring saturation, and appended functional groups, which influence reactivity, bioavailability, and target selectivity.

Table 1: Structural and Functional Comparison of Selected Triazolo-Fused Compounds

Compound Name (CAS) Core Structure Key Substituents Functional Group Applications Source
This compound (400074-59-1) Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine Acetonitrile –C≡N Intermediate, building block LEAP CHEM CO.
{3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile Pyrrolo-triazolo-pyrazine fused with pyrrolidine-oxetane Ethyl, oxetane, acetonitrile –C≡N Pharmaceutical candidate (kinase inhibition?) European Patent
3-[(1S,3R,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyloxy]-propionitrile Pyrrolo-triazolo-pyrazine fused with cyclopentyl ether Ethyl, cyclopentyloxy, propionitrile –C≡N Targeted therapy (structural complexity suggests CNS/oncology applications) European Patent
(E)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acrylic acid Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine Acrylic acid –COOH Discontinued (potential solubility/bioavailability issues) CymitQuimica
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (233278-56-3) Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine None –NH (pyrazine ring) Intermediate (pyrazine vs. pyridine alters electronic properties) Hairui Chem

Key Observations

Structural Complexity :

  • The target compound (400074-59-1) is simpler than the patented derivatives in , which incorporate fused pyrrolo-pyrazine systems and stereochemically complex substituents (e.g., cyclopentyloxy, oxetane). These modifications likely enhance target affinity or metabolic stability in drug candidates but increase synthetic complexity .
  • In contrast, the discontinued acrylic acid derivative (CymitQuimica) replaces the nitrile with a carboxylic acid, which may reduce reactivity or introduce instability under certain conditions .

Pyrazine-based analogs (e.g., 233278-56-3) feature an additional nitrogen atom in the heterocycle, increasing basicity and hydrogen-bonding capacity compared to pyridine-containing analogs .

Application Trends :

  • The target compound’s role as a building block contrasts with the specialized pharmacological roles suggested for patented derivatives (e.g., kinase or protease inhibition due to fused heterocycles and stereocenters) .
  • Discontinued compounds () may reflect challenges in scalability, stability, or efficacy, underscoring the practical advantages of 400074-59-1 in synthetic workflows .

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s straightforward structure and commercial availability (via LEAP CHEM CO.) make it a cost-effective precursor for generating diverse triazolo-pyridine libraries .
  • For example, pyrrolo-triazolo-pyrazine derivatives are linked to kinase modulation, suggesting that 400074-59-1 could serve as a starting point for analogous drug discovery efforts .
  • Stability and Solubility : Partial saturation in the tetrahydro-pyridine ring may improve aqueous solubility compared to fully aromatic triazolo-pyridines, a critical factor in bioavailability optimization .

Notes

  • Patent vs. Commercial Focus : emphasizes tailored pharmacological agents, while and reflect industrial demand for modular intermediates .
  • Structural Nuances: Minor changes (e.g., pyridine vs. pyrazine, nitrile vs. carboxylic acid) significantly alter physicochemical properties, necessitating careful selection for specific applications .

Biological Activity

2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₈N₄
  • Molecular Weight : 164.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects. Various studies have highlighted its potential in several therapeutic areas:

1. Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against influenza viruses by inhibiting viral polymerase activity. In particular:

  • Mechanism : The compound may interfere with the PA-PB1 interaction in the influenza A virus polymerase complex.
  • Activity : Compounds similar to this compound have demonstrated IC₅₀ values in the micromolar range against various strains of influenza .

2. Anticancer Potential

Studies have suggested that triazole derivatives can also exhibit anticancer properties through various mechanisms:

  • Mechanism : They may induce apoptosis in cancer cells and inhibit cell proliferation.
  • Findings : Certain analogs have shown cytotoxicity against cancer cell lines with IC₅₀ values ranging from 10 to 30 μM .

Case Studies and Research Findings

A few notable studies on compounds related to this compound are summarized below:

StudyCompoundActivityIC₅₀ (μM)Reference
1Triazole derivativeAntiviral (Influenza A)12
2Triazole analogCytotoxicity (Cancer)25
3Related triazoleAntiviral (FluB)14

The biological activities of triazole compounds often involve:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors which can disrupt critical processes in viral replication or cancer cell metabolism.
  • Cellular Pathway Modulation : These compounds can modulate pathways involved in apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via Michael addition of acetonitrile to acrylonitrile derivatives, followed by cyclization under basic or acidic conditions. For example, base-promoted reactions (e.g., KOH/EtOH) yield 60–75% purity, but require post-synthesis purification via column chromatography . Alternative routes include oxidative intramolecular cyclization of hydrazones using catalysts like [bis(trifluoroacetoxy)iodo]benzene, which achieves higher yields (80–90%) but demands strict anhydrous conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazolo-pyridine core and acetonitrile moiety. Key peaks include:

  • ¹H NMR : δ 2.8–3.2 ppm (methylene protons of the tetrahydro-pyridine ring) and δ 4.1–4.5 ppm (acetonitrile CH₂ group) .
  • ¹³C NMR : δ 115–120 ppm (nitrile carbon) and δ 150–160 ppm (triazole carbons) .
    • High-Resolution Mass Spectrometry (HRMS) should match the molecular formula (C₉H₁₀N₄) with an error margin < 2 ppm .

Q. What standard assays are used to evaluate the biological activity of triazolo-pyridine derivatives like this compound?

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are used to measure interactions with targets like kinases or phosphodiesterases. Dose-response curves (IC₅₀ values) are generated using 8–12 concentration points to ensure statistical robustness .
  • Cellular viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines, with data normalized to untreated controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazolo-pyridine derivatives?

  • Structure-Activity Relationship (SAR) studies must isolate variables like substituent position (e.g., triazole vs. pyridine ring modifications). For example, replacing the acetonitrile group with a thioether reduces kinase inhibition by 50%, indicating the nitrile’s role in binding .
  • Meta-analysis of published IC₅₀ values should account for assay variability (e.g., ATP concentration in kinase assays) and use standardized controls .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Co-solvent systems (e.g., 10% DMSO in saline) improve aqueous solubility, while lyophilization enhances long-term stability. Stability studies (HPLC monitoring) show <5% degradation over 6 months at −80°C .
  • Prodrug modifications (e.g., esterification of the nitrile group) can mitigate metabolic instability in hepatic microsomal assays .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic profiling (RNA-seq) paired with kinase activity profiling (using PamStation® arrays) identifies downstream signaling pathways. For example, triazolo-pyridines often modulate MAPK/ERK cascades .
  • Molecular docking simulations (AutoDock Vina) predict binding poses to prioritize target validation experiments. The acetonitrile group frequently anchors to hydrophobic pockets in kinase ATP-binding sites .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for detecting and quantifying synthetic byproducts?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities >0.1% abundance. Gradient elution (acetonitrile/water + 0.1% TFA) achieves baseline separation of the target compound from common byproducts like uncyclized hydrazones .
  • LC-MS/MS in MRM mode quantifies trace impurities (e.g., residual catalysts) at ppm levels .

Q. How can researchers validate the environmental safety of this compound during disposal?

  • OECD 301D biodegradation tests assess mineralization rates in activated sludge. Triazolo-pyridines typically show <20% degradation in 28 days, requiring incineration as a disposal method .
  • Ecotoxicology assays (Daphnia magna acute toxicity) determine EC₅₀ values, with mitigation strategies including adsorption onto activated carbon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.